Hélioxanthine

Vue d'ensemble

Description

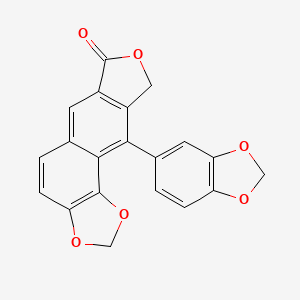

L’hélioxanthine est un produit naturel isolé de la plante Taiwania cryptomerioides. Elle est connue pour son activité antivirale à large spectre, notamment contre le virus de l’hépatite B . L’this compound et ses analogues ont été étudiés pour leurs applications thérapeutiques potentielles, en particulier dans le traitement des infections virales .

Applications De Recherche Scientifique

Helioxanthin has been extensively studied for its scientific research applications. In chemistry, it serves as a valuable scaffold for drug discovery due to its unique structural features and significant pharmacological activity . In biology and medicine, helioxanthin and its analogues have demonstrated potent antiviral activity against various viruses, including hepatitis B virus, hepatitis C virus, and herpes simplex virus . Additionally, helioxanthin derivatives have been used in bone regeneration studies, where they promote osteogenic differentiation and facilitate fracture healing .

Mécanisme D'action

L’hélioxanthine exerce ses effets antiviraux en inhibant la réplication des virus. Un de ses analogues, 8-1, s’est révélé supprimer l’expression de l’ARN et des protéines du virus de l’hépatite B, ainsi que la réplication de l’ADN . Le composé y parvient en diminuant la liaison du facteur nucléaire 4 des hépatocytes et du facteur nucléaire 3 des hépatocytes à la région de l’enhancer II du promoteur pré-nucléaire/nucléaire du virus. Cette régulation négative post-transcriptionnelle des facteurs de transcription essentiels diminue l’activité du promoteur du virus de l’hépatite B et bloque l’expression des gènes viraux et la réplication .

Analyse Biochimique

Biochemical Properties

Helioxanthin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the gene expression and replication of Hepatitis B virus (HBV) by interacting with the HBV core promoter . It also interacts with other proteins known to support the HBV life cycle, including NPM1, PARP1, Hsp90, HNRNPC, SFPQ, PTBP1, HNRNPK, and PUF60 .

Cellular Effects

Helioxanthin has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of oral squamous cell carcinoma cells in a dose-dependent manner by inducing G2/M phase arrest . It also influences cell function by downregulating the EGFR/ERK/c-fos signaling pathway to inhibit COX-2 level and by activating cyclin-dependent kinase inhibitor (p27) to further induce G2/M cell cycle arrest .

Molecular Mechanism

The molecular mechanism of Helioxanthin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the HBV core promoter, inhibiting HBV RNA and protein expression in addition to inhibiting HBV DNA . This unique mechanism of action distinguishes Helioxanthin from existing therapeutic drugs .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Helioxanthin in laboratory settings are limited, it’s known that the compound’s effects on cells, such as the inhibition of cell proliferation, occur in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, Helioxanthin has been shown to reduce tumor growth. Specifically, doses of 20 and 30 mg kg-1 for 15 days reduced the tumor growth in an animal model .

Metabolic Pathways

Its ability to inhibit the EGFR/ERK/c-fos signaling pathway suggests that it may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Given its ability to interact with various proteins and inhibit specific cellular processes, it’s likely that it interacts with transporters or binding proteins that facilitate its distribution within cells .

Subcellular Localization

The subcellular localization of Helioxanthin is not explicitly documented. Its ability to bind to the HBV core promoter and inhibit HBV RNA and protein expression suggests that it may localize to the nucleus where these processes occur .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’hélioxanthine peut être synthétisée par différentes méthodes. Une approche courante implique la condensation d’acides arylpropioliques, qui a été rapportée pour la première fois par le groupe Bucher en 1895 . Cette méthode implique l’utilisation de conditions réactionnelles spécifiques pour obtenir le produit souhaité. De plus, l’extraction par micro-ondes en utilisant une solution d’éthanol a été rapportée comme une méthode de préparation de l’this compound à partir de racines d’Heliopsis scabra Dunal .

Méthodes de production industrielle : La production industrielle de l’this compound implique généralement des procédés d’extraction et de purification à grande échelle. L’utilisation de techniques d’extraction avancées, telles que l’extraction assistée par micro-ondes, peut améliorer le rendement et la pureté du composé. L’extrait concentré est ensuite soumis à des étapes de purification supplémentaires pour isoler l’this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : L’hélioxanthine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer son activité biologique ou pour créer des analogues aux propriétés améliorées .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l’this compound comprennent les oxydants, les réducteurs et divers catalyseurs. Les conditions spécifiques de ces réactions dépendent du résultat souhaité et de la nature des matières premières .

Principaux produits formés : Les principaux produits formés à partir des réactions de l’this compound comprennent ses analogues, qui se sont avérés présenter une activité antivirale significative. Ces analogues sont souvent conçus pour cibler des voies virales spécifiques et améliorer le potentiel thérapeutique du composé .

Applications de la recherche scientifique

L’this compound a été largement étudiée pour ses applications de recherche scientifique. En chimie, elle sert d’échafaudage précieux pour la découverte de médicaments en raison de ses caractéristiques structurelles uniques et de son activité pharmacologique importante . En biologie et en médecine, l’this compound et ses analogues ont démontré une activité antivirale puissante contre divers virus, notamment le virus de l’hépatite B, le virus de l’hépatite C et le virus de l’herpès simplex . De plus, les dérivés de l’this compound ont été utilisés dans des études de régénération osseuse, où ils favorisent la différenciation ostéogénique et facilitent la réparation des fractures .

Comparaison Avec Des Composés Similaires

L’hélioxanthine appartient à la classe des arylnaphtalène-lactones, qui sont des lactones naphtaléniques tricycliques fusionnées naturelles avec des substituants aryles . Des composés similaires comprennent d’autres lignanes arylnaphtaléniques, tels que la taiwanine E et l’anonaïne . Ces composés présentent des similitudes structurelles avec l’this compound, mais diffèrent par leurs activités biologiques spécifiques et leur potentiel thérapeutique. Le mécanisme antiviral unique de l’this compound et son activité à large spectre la distinguent des autres composés similaires .

Propriétés

IUPAC Name |

10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBRYHUFFFYTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172321 | |

| Record name | Helioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18920-47-3 | |

| Record name | Helioxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

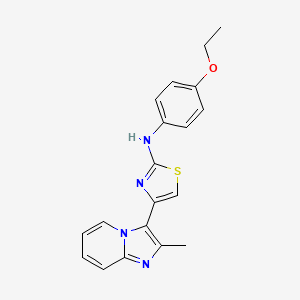

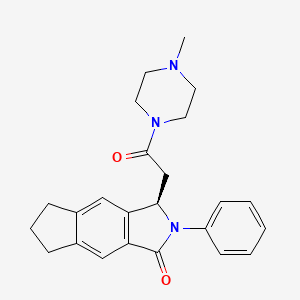

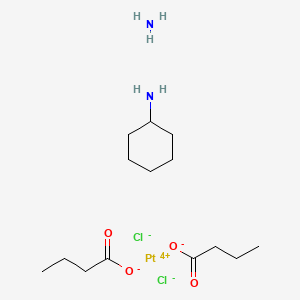

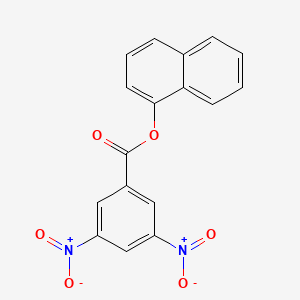

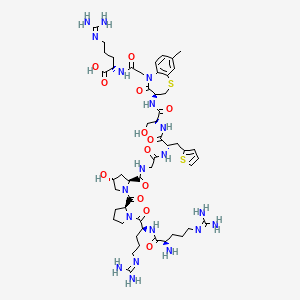

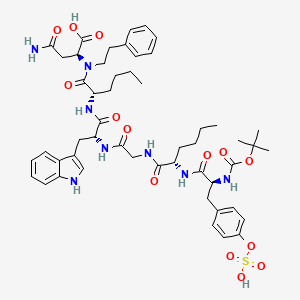

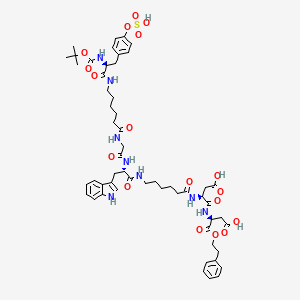

Feasible Synthetic Routes

Q1: What is Helioxanthin and where is it found?

A1: Helioxanthin is an aryltetralin lignan lactone naturally occurring in various plant species, including Taiwania cryptomerioides Hayata [, , ], Justicia neesii Ramamoorthy [], and Acanthopanax chiisanensis [, ].

Q2: What are the primary biological activities of Helioxanthin?

A2: Helioxanthin exhibits promising antiviral [, , , , , ], anticancer [], and insecticidal activities []. It also demonstrates the ability to induce osteogenic differentiation, particularly in human dental pulp stem cells (DPSCs) [, , , ].

Q3: How does Helioxanthin exert its anticancer effect against oral cancer cells?

A3: [] Helioxanthin inhibits the proliferation of oral squamous cell carcinoma cells by downregulating the EGFR/ERK/c-fos signaling pathway, which leads to the inhibition of COX-2 levels. Furthermore, it activates the cyclin-dependent kinase inhibitor (p27), inducing G2/M cell cycle arrest.

Q4: What is the mechanism of action of Helioxanthin against Hepatitis B Virus (HBV)?

A4: [, , , ] Helioxanthin demonstrates a unique antiviral mechanism against HBV. It inhibits viral replication by:

Q5: Can you explain the insecticidal activity of Helioxanthin?

A5: [] Helioxanthin displays significant insecticidal activity, particularly against Aedes aegypti larvae. This activity is attributed to its accumulation in the insect's gastric cecum and midgut. This accumulation causes:

Q6: Has Helioxanthin shown potential in bone regeneration?

A6: [, , , ] Yes, Helioxanthin, particularly a derivative known as TH (4-(4-methoxyphenyl)pyrido[40,30:4,5]thieno[2,3-b]pyridine-2-carboxamide), demonstrates significant potential in bone regeneration. It enhances the osteogenic differentiation of DPSCs, including those derived from elderly patients. In vivo studies using mouse models have shown that TH-treated DPSC sheets effectively promote bone formation in calvarial defects and fracture healing.

Q7: What is known about the structure of Helioxanthin?

A7: [, , , ] Helioxanthin is an aryltetralin lignan lactone.

Q8: Have any Helioxanthin analogs been synthesized and what are their activities?

A8: [, ] Yes, several Helioxanthin analogs have been synthesized and evaluated for their antiviral activities. Notably, some analogs, such as compound HE-145-111, show potent anti-HBV activity by suppressing the HBV core promoter activity in a liver-specific manner []. Another analog, 8-1, exhibits significant anti-HBV activity with low cytotoxicity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B1672974.png)

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr](/img/structure/B1672977.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)